Hdac-IN-45

Epigenetics Cancer Biology HDAC Selectivity

Researchers studying HDAC inhibitor resistance or TNBC need isoform-selective tools, not pan-inhibitors like SAHA. Hdac-IN-45 (Compound 14) uniquely retains potency against resistant gastric cancer lines (YCC3/7) and suppresses MDA-MB-231 xenograft growth in vivo. - **Target:** HDAC1/2/3 (class I selective) - **Key data:** Equipotent vs. sensitive & resistant lines; >MS-275/Chidamide in TNBC cells - **In vivo validated:** 25-50 mg/kg IP, daily, in mouse models - **Supply:** Defined purity, bulk research quantities available

Molecular Formula C25H20ClFN8O
Molecular Weight 502.9 g/mol
Cat. No. B12404915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-45
Molecular FormulaC25H20ClFN8O
Molecular Weight502.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=NC4=C(N=C(N=C43)N)NC5=CC(=C(C=C5)F)Cl
InChIInChI=1S/C25H20ClFN8O/c26-17-11-16(9-10-18(17)27)31-22-21-23(34-25(29)33-22)35(13-30-21)12-14-5-7-15(8-6-14)24(36)32-20-4-2-1-3-19(20)28/h1-11,13H,12,28H2,(H,32,36)(H3,29,31,33,34)
InChIKeyBWFYYTOGYBJCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac-IN-45: Selective Class I HDAC Inhibitor


Hdac-IN-45 (also designated as Compound 14) is a small-molecule histone deacetylase (HDAC) inhibitor characterized by a 2-aminopurine scaffold, with the chemical name 4-[[2-amino-6-[(3-chloro-4-fluorophenyl)amino]-9H-purin-9-yl]methyl]-N-(2-aminophenyl)benzamide . It functions by chelating the catalytic zinc ion and forming a key hydrogen bond with the Y303 residue in the active site . The compound has a molecular weight of 502.93 g/mol and a molecular formula of C25H20ClFN8O .

Class I HDAC (HDAC1/2/3) inhibition studies
Cell-based antiproliferative assay context
In vivo xenograft model-response context

Hdac-IN-45: Not a Generic Substitute


While numerous small molecules target Class I HDACs (HDAC1, 2, 3, and 8), their isozyme selectivity profiles differ substantially, leading to divergent biological outcomes. Generic substitution without considering this profile is scientifically unsound. For instance, the clinically approved pan-HDAC inhibitor Vorinostat (SAHA) exhibits a different potency and selectivity fingerprint [1]. Hdac-IN-45's distinct selectivity window among HDAC1, 2, and 3—with a marked preference for HDAC1—directly translates to unique cellular consequences, such as differential histone acetylation patterns and cell cycle arrest effects, which are not observed with equipotent HDAC3-selective or pan-inhibitors . Therefore, experimental reproducibility and specific target modulation require the use of Hdac-IN-45 itself, not a functional analog.

Isoform selectivity mismatch
Class I selectivity profile may differ from pan-HDAC inhibitors (e.g., SAHA) or other benzamide derivatives; target engagement interpretation may shift.
Cytotoxicity profile divergence
Reported cytotoxicity in specific cancer models may not replicate with MS-275 or Chidamide; potency ranking is model-dependent and requires validation.
Resistance-context mismatch
Activity observed in resistant gastric lines (YCC3/7) is compound-specific; resistance-overcoming behavior may not transfer to other HDAC inhibitors.

Hdac-IN-45 Comparative Data


Cytotoxicity in TNBC and Liver Cancer Models

Hdac-IN-45 exhibits a defined selectivity gradient against Class I HDACs, with a strong preference for HDAC1 over HDAC2 and HDAC3. This is a key differentiator from other Class I inhibitors that may show equal potency across all three or a different rank order . The quantitative inhibition data (IC50 values) for Hdac-IN-45 are: HDAC1 (0.108 μM), HDAC2 (0.585 μM), and HDAC3 (0.563 μM) . This contrasts with the pan-HDAC inhibitor Vorinostat (SAHA), which has reported IC50 values of approximately 0.017-0.021 μM for HDAC1 and a distinct selectivity profile [1]. The selectivity ratios (HDAC2/HDAC1 = 5.4; HDAC3/HDAC1 = 5.2) for Hdac-IN-45 are a defining characteristic.

TNBC & Liver Cancer Cytotoxicity
Head-to-head
Lower IC50 values:
MDA-MB-231: 1.48 µM
MDA-MB-468: 0.65 µM
HepG2: 2.44 µM
vs MS-275 and Chidamide
Supports cytotoxicity endpoint review in these cell models
Exact comparator IC50 values require source review
Epigenetics Cancer Biology HDAC Selectivity

Leukemia Cell Cytotoxicity vs. SAHA

Hdac-IN-45 demonstrates variable antiproliferative potency across different cancer cell lines, a profile that distinguishes it from other HDAC inhibitors. In a 72-hour cell proliferation assay, Hdac-IN-45 exhibited IC50 values of 0.65 μM against MDA-MB-468 (triple-negative breast cancer), 1.48 μM against MDA-MB-231 (triple-negative breast cancer), and 2.44 μM against HepG2 (liver cancer) cells . This differential sensitivity (a 3.75-fold difference between the most and least sensitive lines tested) is not universal among Class I HDAC inhibitors and can be leveraged for targeted research applications [1].

Leukemia Cell Cytotoxicity vs SAHA
Head-to-head
Averaged IC50: 0.33 µM (K-562, KG-1, THP-1) vs SAHA (vorinostat)
Reported lower IC50 vs SAHA in leukemia cell-line panel
Model-specific; broader leukemic panel review recommended
Cancer Pharmacology Cytotoxicity Drug Sensitivity

Potency in Resistant Gastric Cancer

Treatment of MDA-MB-231 cells with Hdac-IN-45 at 2 μM for 24 hours resulted in a significant elevation of acetylated histone H3 (ac-H3K9), a direct pharmacodynamic biomarker of HDAC inhibition . Furthermore, at a concentration of 4 μM for 24 hours, Hdac-IN-45 triggered a cell cycle arrest in the G1 phase and induced apoptosis . This specific G1 arrest phenotype is not a universal outcome of all HDAC inhibitors; some, like HDAC6-selective inhibitors, may cause mitotic arrest, while others may have different effects [1]. This demonstrates that Hdac-IN-45's particular isozyme inhibition profile yields a specific functional outcome.

Activity in Resistant Gastric Cancer
Context-dependent
Maintained cytotoxicity in YCC3/7 (resistant) and YCC11 (sensitive) gastric cell lines
Supports resistance-mechanism study context
Activity retention model-specific; validate across additional resistant models
Epigenetic Modulation Cell Cycle Regulation Biomarker Analysis

Class I HDAC Selectivity Profile

Hdac-IN-45 has demonstrated in vivo efficacy in a human MDA-MB-231 breast cancer xenograft mouse model. When administered intraperitoneally at doses of 25 mg/kg or 50 mg/kg daily, Hdac-IN-45 exhibited potent antitumor efficacy . This provides a critical translational data point that distinguishes it from many tool compounds which lack in vivo validation. While a direct head-to-head comparison with another HDAC inhibitor in the same study is not available in the provided data, the demonstration of tumor growth inhibition at these doses provides a benchmark for its potential utility in preclinical oncology research.

Class I HDAC Selectivity
Data to verify
HDAC1 IC50: 0.108 µM
HDAC2: 0.585 µM
HDAC3: 0.563 µM
HDAC6: >10 µM, HDAC8: 6.81 µM
Reported enzymatic profile; cellular selectivity context may vary
Sources not provided; confirm isoform selectivity in target assay
In Vivo Pharmacology Xenograft Model Breast Cancer

Potent Cytotoxicity Against Leukemic Cell Lines

Hdac-IN-45 displays high toxicity in three leukemic cell lines (K-562, KG-1, and THP-1), with an IC50 of 0.33 μM in a 72-hour cytotoxicity assay . This sub-micromolar potency in hematologic cancer cells is a notable feature, as some HDAC inhibitors show preferential activity in solid tumors versus leukemias. For comparison, the clinically approved HDAC inhibitor Romidepsin has reported IC50 values in the nanomolar range against some leukemic lines, but its selectivity profile is different [1].

Hematologic Malignancies Leukemia Cytotoxicity

Activity in HDAC Inhibitor-Resistant Gastric Cancer Cell Lines

Hdac-IN-45 has been shown to be equally effective in HDAC inhibitor-sensitive (YCC11) and -resistant (YCC3/7) gastric cancer cell lines, suggesting it can overcome certain resistance mechanisms . This is a significant differentiation point, as many HDAC inhibitors lose efficacy in resistant models. The IC50 values for these specific cell lines were not provided in the available data, but the observation of equal potency in sensitive and resistant lines is a key qualitative finding.

Drug Resistance Gastric Cancer HDAC Inhibitors

Hdac-IN-45 Research Applications


Class I HDAC Research in TNBC

Researchers aiming to delineate the specific role of HDAC1, as opposed to HDAC2 or HDAC3, can employ Hdac-IN-45. Its 5.4-fold selectivity for HDAC1 over HDAC2 (IC50 0.108 μM vs. 0.585 μM) allows for experiments where HDAC1 inhibition is the primary driver of the observed phenotype, minimizing confounding effects from HDAC2/3 blockade. This is critical for generating clean, interpretable data on HDAC1 biology .

Acquired HDAC Inhibitor Resistance Models

For studies focused on cell cycle regulation in aggressive breast cancers like MDA-MB-231 and MDA-MB-468, Hdac-IN-45 provides a reliable tool to induce a G1 arrest phenotype. The established protocol of 4 μM treatment for 24 hours yields a robust G1 arrest and apoptosis, providing a consistent experimental system for downstream analyses of cell cycle regulators, DNA damage response, or combination therapy screens .

In Vivo Xenograft Antitumor Studies

Hdac-IN-45's demonstrated ability to maintain potency in HDAC inhibitor-resistant gastric cancer cell lines (YCC3/7) makes it an ideal compound for studying resistance mechanisms. Researchers can use it as a tool to probe the molecular basis of acquired resistance to Class I HDAC inhibitors and to screen for compounds that can resensitize resistant cells, leveraging its unique activity profile .

Preclinical In Vivo Efficacy Studies in Breast Cancer Xenografts

With validated in vivo antitumor efficacy in the MDA-MB-231 xenograft model at doses of 25 and 50 mg/kg (i.p., daily), Hdac-IN-45 is suitable for preclinical pharmacology studies. This includes assessing tumor growth inhibition, evaluating pharmacodynamic biomarkers (e.g., ac-H3K9 in tumor tissue), and exploring combination regimens with standard-of-care chemotherapies or targeted agents in a relevant in vivo setting .

Application
Selection Property
Validation Focus
TNBC class I HDAC pathway study
Class I HDAC selectivity profile
Cell proliferation and target engagement endpoints
HDAC inhibitor resistance mechanism study
Activity in resistant vs sensitive cell lines
Resistance-context potency maintenance
In vivo HDAC inhibition model study
In vivo model-response context
Tumor growth inhibition endpoint in xenograft models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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